molecular formula C12H17NO2 B3354737 1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester CAS No. 61009-79-8

1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester

Cat. No.: B3354737
CAS No.: 61009-79-8
M. Wt: 207.27 g/mol
InChI Key: RXEFJKUZBZIMFF-UHFFFAOYSA-N
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Description

1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester is a chemical compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .

Preparation Methods

Mechanism of Action

The mechanism of action of 1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

IUPAC Name

ethyl 3-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)10-8-9(2)13-7-5-4-6-11(10)13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEFJKUZBZIMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCN2C(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460488
Record name 1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61009-79-8
Record name 1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester
Reactant of Route 2
1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester
Reactant of Route 3
Reactant of Route 3
1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester
Reactant of Route 4
1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester
Reactant of Route 5
Reactant of Route 5
1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester
Reactant of Route 6
Reactant of Route 6
1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester

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